molecular formula C26H30N4O B4998226 [1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B4998226
M. Wt: 414.5 g/mol
InChI Key: QQFCNTXHCLJCMK-UHFFFAOYSA-N
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Description

[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Attachment of the phenyl groups: This step involves the use of a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: This can be synthesized through a Mannich reaction.

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: This compound can be used in the synthesis of novel polymers with unique properties.

    Biological Research: It can serve as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of [1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: can be compared with similar compounds such as:

    Cetylpyridinium chloride: Used as an antimicrobial agent.

    Domiphen bromide: Also used for its antimicrobial properties.

The uniqueness of This compound lies in its complex structure, which provides a versatile scaffold for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O/c31-26(30-14-4-5-15-30)23-12-16-29(17-13-23)19-24-18-27-28-25(24)22-10-8-21(9-11-22)20-6-2-1-3-7-20/h1-3,6-11,18,23H,4-5,12-17,19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFCNTXHCLJCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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